Ethyl 5-chloro-4-methylisoxazole-3-carboxylate Ethyl 5-chloro-4-methylisoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 3356-96-5
VCID: VC3743919
InChI: InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3H2,1-2H3
SMILES: CCOC(=O)C1=NOC(=C1C)Cl
Molecular Formula: C7H8ClNO3
Molecular Weight: 189.59 g/mol

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate

CAS No.: 3356-96-5

Cat. No.: VC3743919

Molecular Formula: C7H8ClNO3

Molecular Weight: 189.59 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate - 3356-96-5

Specification

CAS No. 3356-96-5
Molecular Formula C7H8ClNO3
Molecular Weight 189.59 g/mol
IUPAC Name ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3H2,1-2H3
Standard InChI Key JJDXFKFEDCSVIB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NOC(=C1C)Cl
Canonical SMILES CCOC(=O)C1=NOC(=C1C)Cl

Introduction

Chemical Structure and Properties

Structural Features

The molecular architecture of ethyl 5-chloro-4-methylisoxazole-3-carboxylate features an isoxazole heterocyclic core with three key substituents strategically positioned around the ring. The isoxazole ring itself contains adjacent oxygen and nitrogen atoms, creating a five-membered aromatic heterocycle with unique electronic properties. The chlorine atom at position 5, methyl group at position 4, and ethyl carboxylate at position 3 create a specific electron distribution that influences the compound's reactivity patterns.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of ethyl 5-chloro-4-methylisoxazole-3-carboxylate:

PropertyValueSource
CAS Number3356-96-5
Molecular FormulaC7H8ClNO3
Molecular Weight189.59 g/mol
Physical StateSolid (at standard conditions)
SolubilitySoluble in organic solvents (expected based on structure)-
Melting PointNot specified in available sources-
Boiling PointNot specified in available sources-

Applications in Synthetic Chemistry

Role as a Building Block

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate serves as a versatile building block in organic synthesis, particularly valuable for constructing more complex molecular architectures. Its functional group arrangement allows for selective modifications that can lead to diverse derivative compounds. The isoxazole core provides a rigid scaffold that can be incorporated into larger molecular systems while maintaining specific spatial arrangements of functional groups.

Comparison with Structurally Related Compounds

Structural Analogues

To better understand the unique properties and potential applications of ethyl 5-chloro-4-methylisoxazole-3-carboxylate, it is valuable to examine structurally related compounds. The following table presents a comparison with a related isoxazole derivative:

FeatureEthyl 5-chloro-4-methylisoxazole-3-carboxylateEthyl 5-chloro-3-methylisoxazole-4-carboxylate
CAS Number3356-96-53356-94-3
Molecular FormulaC7H8ClNO3C7H8ClNO3
Molecular Weight189.59 g/mol189.6 g/mol
StructureChlorine at position 5, methyl at position 4, carboxylate at position 3Chlorine at position 5, methyl at position 3, carboxylate at position 4
Distinctive PropertiesSpecific reactivity pattern based on functional group positionsDifferent reactivity pattern due to altered functional group arrangement

This comparison highlights how positional isomerism—the different arrangement of the same functional groups—can potentially lead to distinct chemical and biological properties even when the molecular formula remains identical.

Functional Implications of Structural Variations

The positional differences in functional groups between these isomers likely result in different electron distributions across the isoxazole ring, potentially affecting:

  • Reactivity patterns in chemical transformations

  • Binding affinities to biological targets

  • Metabolic stability and pathways

  • Physical properties including solubility and partition coefficients

These differences underscore the importance of precise structural characterization in both synthetic chemistry and biological applications of isoxazole derivatives.

Synthetic Routes and Preparation Methods

Purification and Characterization

Commercial samples of ethyl 5-chloro-4-methylisoxazole-3-carboxylate are typically available at purities of 95% or higher, suggesting established purification protocols exist for this compound . Characterization typically employs standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Infrared Spectroscopy for functional group identification

  • Elemental Analysis for composition verification

These analytical approaches collectively provide comprehensive structural validation essential for research applications requiring high chemical purity.

Future Research Directions

Green Chemistry Approaches

Sustainable approaches to the synthesis and application of ethyl 5-chloro-4-methylisoxazole-3-carboxylate represent another promising research direction, potentially including:

  • Development of solvent-free or aqueous-based synthetic methods

  • Exploration of biocatalytic approaches to isoxazole synthesis

  • Investigation of recyclable catalyst systems for key transformation steps

  • Life-cycle analysis of isoxazole-based products and processes

These approaches align with broader efforts toward more environmentally benign chemical processes while maintaining synthetic efficiency and product quality.

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